molecular formula C17H17BrN2O2 B1389853 N-Benzyl-2-[(2-bromoacetyl)amino]-N-methylbenzamide CAS No. 1138445-82-5

N-Benzyl-2-[(2-bromoacetyl)amino]-N-methylbenzamide

Cat. No.: B1389853
CAS No.: 1138445-82-5
M. Wt: 361.2 g/mol
InChI Key: DQGJTIVIDHRNGD-UHFFFAOYSA-N
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Description

N-Benzyl-2-[(2-bromoacetyl)amino]-N-methylbenzamide is a chemical compound with the molecular formula C17H17BrN2O2 and a molecular weight of 361.23 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-[(2-bromoacetyl)amino]-N-methylbenzamide typically involves the reaction of N-methylbenzamide with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromoacetyl bromide . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-[(2-bromoacetyl)amino]-N-methylbenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzyl-2-[(2-bromoacetyl)amino]-N-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-2-[(2-bromoacetyl)amino]-N-methylbenzamide involves its interaction with specific molecular targets. For instance, as a selective antagonist of the orexin 1 (OX1) receptor, it binds to the receptor and inhibits its activity. This inhibition can modulate various physiological processes, including sleep-wake regulation and addiction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-2-[(2-bromoacetyl)amino]-N-methylbenzamide is unique due to its specific bromoacetyl group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for targeted research applications, particularly in the study of receptor antagonism and enzyme inhibition .

Properties

IUPAC Name

N-benzyl-2-[(2-bromoacetyl)amino]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2/c1-20(12-13-7-3-2-4-8-13)17(22)14-9-5-6-10-15(14)19-16(21)11-18/h2-10H,11-12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGJTIVIDHRNGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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